molecular formula C15H21NO6 B6589185 2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid CAS No. 591250-08-7

2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

Cat. No.: B6589185
CAS No.: 591250-08-7
M. Wt: 311.3
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Description

2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a synthetic organic compound known for its diverse applications in scientific research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The presence of a hydroxy and methoxy group on the phenyl ring adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid typically involves multiple steps:

  • Protection of the Amine Group: : The starting material, an amino acid, is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group does not participate in subsequent reactions.

  • Formation of the Phenyl Ring Substituents: : The phenyl ring with hydroxy and methoxy groups can be introduced through electrophilic aromatic substitution reactions. For instance, a methoxy group can be added using methanol in the presence of an acid catalyst, while the hydroxy group can be introduced via hydroxylation reactions.

  • Coupling Reaction: : The protected amino acid is then coupled with the substituted phenyl ring using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

  • Oxidation: : The hydroxy group on the phenyl ring can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide (NaOMe) can replace the methoxy group with a different substituent.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Sodium methoxide (NaOMe), other strong nucleophiles

Major Products

    Oxidation: Formation of a carbonyl group on the phenyl ring

    Reduction: Conversion of carbonyl group back to hydroxy group

    Substitution: Replacement of methoxy group with other functional groups

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is utilized in various fields of scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

  • Medicine: : It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: : The compound is employed in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid exerts its effects involves several molecular targets and pathways:

  • Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

  • Signal Transduction: : It may interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction.

  • Antioxidant Activity: : The hydroxy and methoxy groups on the phenyl ring contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

2-{[(tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoic acid can be compared with other similar compounds:

  • 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxy-3-methoxyphenyl)propanoic acid: : This compound has a similar structure but with different positions of the hydroxy and methoxy groups on the phenyl ring, which can affect its reactivity and biological activity.

  • 2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoic acid: : The presence of two hydroxy groups on the phenyl ring enhances its antioxidant properties but may also increase its susceptibility to oxidation.

  • 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid: : Lacking a hydroxy group, this compound may have reduced antioxidant activity but could be more stable under certain conditions.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the tert-butoxycarbonyl protecting group and the phenyl ring substituents.

Properties

CAS No.

591250-08-7

Molecular Formula

C15H21NO6

Molecular Weight

311.3

Purity

95

Origin of Product

United States

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